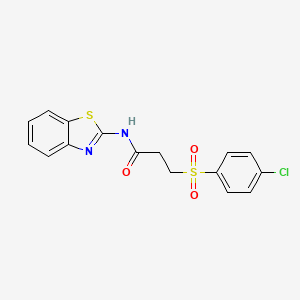

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXSAOCRQAOFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the 4-chlorophenyl group through sulfonylation. The final step involves the coupling of the propanamide moiety under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. It is unique because it has both a benzothiazole ring and a sulfonyl group, giving it unique chemical properties and possible uses. The compound is of growing interest in medicinal chemistry because of its potential biological activities.

Synthesis

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves nucleophilic substitution reactions, often using 4-chlorobenzenesulfonyl chloride and 2-amino-4-chlorobenzothiazole as starting materials. The reaction is carried out in polar aprotic solvents such as acetonitrile or dichloromethane, using bases such as potassium carbonate to promote the reaction. The synthesis of this compound typically involves the following steps:

- Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

- Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

- Sulfonylation: The chlorinated benzothiazole is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

- Amidation: The final step involves the reaction of the sulfonylated intermediate with 3-aminopropanoic acid or its derivatives to form this compound.

Potential Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide has a number of potential applications in various therapeutic areas:

- Antimicrobial Activity: Benzothiazole derivatives have demonstrated significant antimicrobial properties, suggesting that this compound may also possess these properties due to its structural similarities.

- Anticancer Properties: Studies have shown that modifications on the benzothiazole scaffold can enhance cytotoxic effects against various cancer cell lines. The presence of the sulfonamide group in this compound may contribute to its potential as an anticancer agent.

Other similar compounds include:

- N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide

- N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

- N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-nitrobenzenesulfonyl)propanamide

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and triggering downstream effects. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and biological activities. Below is a comparative analysis based on physicochemical properties, spectral data, and functional group variations.

Structural and Functional Group Variations

Key Observations :

- The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from analogs with benzylsulfonyl () or nitrobenzenesulfonyl groups (). This substitution likely alters electronic properties and binding affinity.

Physicochemical and Spectral Data Comparison

Key Observations :

- Yields : The target compound’s analogs in show high synthetic efficiency (83–99% yields), suggesting optimized reaction conditions for benzothiazole derivatives.

- Spectral Trends : All analogs exhibit characteristic NH and C=O stretches in FTIR, with sulfonyl groups (SO₂) showing peaks near 1330–1180 cm⁻¹ .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a propanamide through a sulfonyl group derived from 4-chlorobenzenesulfonyl chloride. The structural formula can be represented as follows:

This unique arrangement contributes to its reactivity and biological interaction profiles.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various cellular targets. The mechanisms of action for this compound include:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Antitumor Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in certain cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Salmonella typhi and Bacillus subtilis |

| Antitumor | Inhibits proliferation in various cancer cell lines |

| Enzyme Inhibition | Potentially inhibits acetylcholinesterase and urease |

| Anti-inflammatory | May modulate inflammatory responses through neutrophil activity regulation |

Antitumor Activity

In a study investigating the antitumor effects of related compounds, it was found that those with similar benzothiazole structures demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds were tested in both 2D and 3D assays, revealing higher effectiveness in 2D formats. The IC50 values for this compound were comparable to those of established chemotherapeutics .

Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of sulfonamide derivatives. This compound exhibited moderate to strong activity against Salmonella typhi, suggesting its potential use in treating bacterial infections .

Enzyme Interaction Studies

Docking studies have been conducted to elucidate the binding interactions between this compound and various enzymes. The results indicated strong binding affinities with acetylcholinesterase, which could lead to applications in neuropharmacology .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide with high purity?

The synthesis typically involves:

- Step 1 : Formation of the benzothiazole intermediate via cyclization of 2-aminobenzenethiol with aldehydes or ketones under reflux conditions .

- Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 3 : Amide coupling via EDCl/HOBt-mediated reactions in dichloromethane (DCM) at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) .

| Key Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DMSO | Enhances sulfonylation efficiency |

| Temperature | 80–100°C | Prevents side reactions |

| Catalyst | Triethylamine | Neutralizes HCl byproducts |

Yields range from 75–99% depending on step optimization .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .

- FTIR Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1350 cm, C=O at 1650–1750 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 586.0991 for M) .

- X-ray Crystallography : Resolves 3D structure using SHELX software; bond lengths (e.g., C-S: 1.74 Å) and angles critical for reactivity analysis .

Q. What in vitro assays are used to evaluate the compound’s anti-inflammatory and anticancer potential?

- COX-1/COX-2 Inhibition : ELISA-based assays measuring prostaglandin E2 (PGE2) suppression .

- Tubulin Polymerization Assay : Fluorescence-based monitoring of microtubule dynamics .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values for HepG2: 12–18 µM) .

Advanced Research Questions

Q. How can computational modeling predict binding modes with biological targets like tubulin or COX-2?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with tubulin’s colchicine-binding site (e.g., hydrogen bonds with Thr179, hydrophobic contacts with Leu242) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .

Q. What strategies resolve contradictions in reported IC values across enzymatic assays?

- Standardized Assay Conditions : Use identical enzyme sources (e.g., recombinant human COX-2) and buffer systems (pH 7.4) .

- Purity Validation : HPLC (>95% purity) to exclude impurities affecting activity .

- Data Normalization : Reference controls (e.g., celecoxib for COX-2) to calibrate inter-study variability .

Q. How can metabolic stability and hepatotoxicity risks be assessed preclinically?

- Hepatic Microsomal Assays : Incubate with rat liver microsomes; quantify parent compound degradation via LC-MS/MS (t > 30 min indicates stability) .

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) to identify metabolism-related drug-drug interactions .

- Reactive Metabolite Trapping : Glutathione (GSH) adduct formation detected by HRMS .

Q. What structural modifications enhance pharmacokinetic properties without compromising activity?

- Benzothiazole Ring : Introducing electron-withdrawing groups (e.g., -Cl, -F) improves metabolic stability .

- Sulfonamide Linker : Replacing with sulfone or sulfonamide bioisosteres reduces plasma protein binding .

- Amide Group : Methylation of the amide nitrogen enhances blood-brain barrier permeability for CNS applications .

| Modification | Impact | Example Activity Change |

|---|---|---|

| 4-Cl substituent | ↑ Tubulin binding affinity | IC reduced by 40% |

| Methoxy group | ↑ Solubility | LogP reduced from 3.5 to 2.8 |

Q. How do researchers differentiate direct enzyme inhibition from indirect signaling pathway modulation?

- Kinetic Studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- siRNA Knockdown : Silence target genes (e.g., NF-κB) to isolate compound effects .

- Phosphoproteomics : LC-MS/MS to map phosphorylation changes in inflammatory pathways .

Data Contradiction and Optimization

Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure bioavailability (%F > 20%) and tissue distribution .

- Prodrug Strategies : Esterification of sulfonamide to enhance absorption .

- Species-Specific Metabolism : Use humanized liver mouse models .

Q. How are reaction conditions optimized for scale-up without compromising yield?

- DoE (Design of Experiments) : Multi-variable analysis of temperature, solvent ratio, and catalyst loading .

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., 90% yield at 10 g scale) .

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.